
Calcium tetracosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium tetracosanoate, also known as calcium lignocerate, is a calcium salt of tetracosanoic acid. Tetracosanoic acid, commonly referred to as lignoceric acid, is a long-chain saturated fatty acid with 24 carbon atoms. This compound is primarily used in various industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Calcium tetracosanoate can be synthesized through the reaction of tetracosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating tetracosanoic acid with an excess of calcium hydroxide or calcium carbonate in an inert atmosphere to form this compound and water or carbon dioxide as by-products.
Industrial Production Methods
In industrial settings, this compound is produced by reacting tetracosanoic acid with calcium salts under controlled conditions. The process involves the use of high-purity reactants and precise temperature control to ensure the formation of a high-quality product. The reaction is usually carried out in large reactors with continuous monitoring to maintain optimal conditions.
化学反応の分析
Types of Reactions
Calcium tetracosanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with halogens or other reactive groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Calcium tetracosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biological membranes and its interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Used in the production of lubricants, surfactants, and other industrial products.
作用機序
The mechanism of action of calcium tetracosanoate involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. This compound can also interact with specific receptors and enzymes, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Calcium stearate: A calcium salt of stearic acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in food and pharmaceutical industries.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and as an emulsifier.
Uniqueness
Calcium tetracosanoate is unique due to its long carbon chain length, which imparts distinct physical and chemical properties. Its high melting point and stability make it suitable for specific industrial applications where other calcium salts may not be effective.
特性
CAS番号 |
71247-67-1 |
|---|---|
分子式 |
C48H94CaO4 |
分子量 |
775.3 g/mol |
IUPAC名 |
calcium;tetracosanoate |
InChI |
InChI=1S/2C24H48O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2 |
InChIキー |
YOZFTYACGFBXEV-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


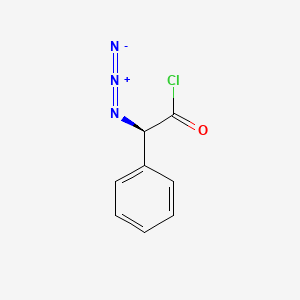

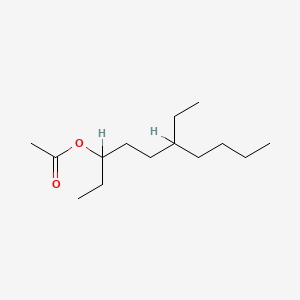
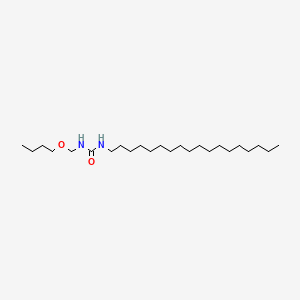


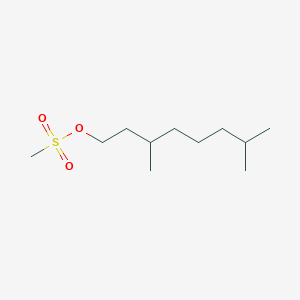

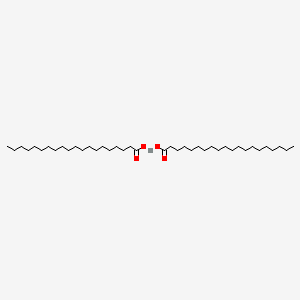


![1,4-Dithiino[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B12642398.png)


